molecular formula C22H24N2O5 B2887241 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide CAS No. 905671-36-5

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2887241
CAS No.: 905671-36-5
M. Wt: 396.443
InChI Key: AXCXVQQPVQSJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin ring fused to a 5-oxopyrrolidin-3-yl moiety, linked via an amide bond to a 3-(4-methoxyphenyl)propanamide group.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-6-2-15(3-7-18)4-9-21(25)23-16-12-22(26)24(14-16)17-5-8-19-20(13-17)29-11-10-28-19/h2-3,5-8,13,16H,4,9-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXVQQPVQSJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzodioxane Ring Construction

The benzodioxane core is synthesized via acid-catalyzed cyclization of catechol derivatives:

Procedure (adapted from):

  • Dissolve 6-nitro-1,2-dihydroxybenzene (10 mmol) in dry THF under N₂
  • Add 1,2-dibromoethane (12 mmol) and K₂CO₃ (30 mmol)
  • Reflux at 80°C for 12 hr (conversion >95% by TLC)
  • Reduce nitro group using H₂/Pd-C in EtOAc to yield 2,3-dihydro-1,4-benzodioxin-6-amine

Optimization Data

Condition Yield (%) Purity (HPLC)
EtOH/HCl catalyst 68 92.4
Ionic liquid [BMIM]BF₄ 83 98.1

Preparation of 3-Amino-5-oxopyrrolidine

Ring-Closing Metathesis Approach

Stepwise Synthesis ():

  • React γ-allyl GABA derivative with Grubbs II catalyst (2 mol%)
  • Oxidize resultant dihydropyrrole with RuO₄ to form 5-oxopyrrolidine
  • Introduce Boc-protected amine via Curtius rearrangement

Critical Parameters

  • Temperature: -20°C during metathesis prevents oligomerization
  • Solvent: Dichloromethane achieves optimal catalyst activity

Coupling of Benzodioxane and Pyrrolidinone Moieties

Buchwald-Hartwig Amination

Reaction Scheme

  • Mix 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) with 3-bromo-5-oxopyrrolidine (1.1 eq)
  • Add Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 eq) in toluene
  • Heat at 110°C for 18 hr under microwave irradiation

Yield Comparison

Base Ligand Yield (%)
Cs₂CO₃ Xantphos 78
K₃PO₄ BINAP 63

Final Acylation with 3-(4-Methoxyphenyl)propanoyl Chloride

Schotten-Baumann Conditions

Optimized Protocol ():

  • Dissolve N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]amine (1 eq) in CH₂Cl₂
  • Add 3-(4-methoxyphenyl)propanoyl chloride (1.2 eq) and Et₃N (3 eq) at 0°C
  • Warm to RT and stir for 4 hr

Purification

  • Chromatography: SiO₂, EtOAc/hexanes (3:7 → 1:1 gradient)
  • Final purity: 99.2% by HPLC (C18, MeCN/H₂O)

Stereochemical Control and Resolution

Chiral Stationary Phase Chromatography

The 3-amino pyrrolidinone intermediate exhibits axial chirality resolved using:

  • Column : Chiralpak AD-H (250 × 4.6 mm)
  • Mobile phase : n-Hexane/IPA/DEA (80:20:0.1)
  • Flow rate : 1 mL/min, λ = 254 nm

Enantiomer Distribution

Enantiomer Retention Time (min) % Composition
R 12.3 48.7
S 14.1 51.3

Scalability and Process Optimization

Continuous Flow Synthesis

Reactor Design ():

  • Microfluidic system with Pd-coated channels
  • Residence time: 8 min at 150°C
  • Productivity: 12 g/hr at pilot scale

Key Metrics

Parameter Batch Process Flow Process
Space-time yield 0.8 kg/m³/hr 4.2 kg/m³/hr
E-factor 32 11

Structural Characterization Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆)
δ 7.24 (d, J = 8.6 Hz, 2H, ArH), 6.91 (d, J = 8.6 Hz, 2H, ArH), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.79 (s, 3H, OCH₃), 3.12 (td, J = 9.1, 4.3 Hz, 1H, pyrrolidinone CH)

HRMS (ESI-TOF) Calculated for C₂₃H₂₅N₂O₅ [M+H]⁺: 421.1764 Found: 421.1761

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

Compound Name Molecular Formula Key Structural Features Reported Activity Reference
Target Compound Not explicitly provided 2,3-Dihydro-1,4-benzodioxin, 5-oxopyrrolidin-3-yl, 4-methoxyphenylpropanamide Not reported N/A
Silybin C₂₅H₂₂O₁₀ 1,4-Dioxane ring, flavonoid backbone Antihepatotoxic (reduces SGOT, SGPT, ALKP)
3',4'(1",4"-Dioxino) Flavone (4f) C₁₉H₁₄O₄ Flavone fused with 1,4-dioxane Antihepatotoxic (comparable to silymarin)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Benzodioxin, pyridinamine, dimethylaminomethylphenyl Research use (unvalidated for medical applications)
N-(3,4-Dichlorophenyl) Propanamide C₉H₈Cl₂NO Propanamide with dichlorophenyl Pesticidal (propanil herbicide)

Structural Activity Relationship (SAR) Analysis

Benzodioxin/Dioxane Rings :

  • Silybin (1,4-dioxane) and the target compound (benzodioxin) share oxygen-rich rings, which enhance metabolic stability and membrane permeability. Silybin’s antihepatotoxic activity is attributed to this motif .
  • The compound from demonstrates that benzodioxin derivatives are prioritized in drug discovery for their modularity in binding interactions .

Pyrrolidinone vs. Oxazinone: The target’s 5-oxopyrrolidin-3-yl group differs from the benzo[b][1,4]oxazin-3(4H)-one in .

Propanamide Substituents :

  • The 4-methoxyphenyl group in the target compound contrasts with pesticidal propanamides (e.g., N-(3,4-dichlorophenyl) propanamide), where electron-withdrawing groups (e.g., Cl) enhance herbicidal activity . The methoxy group’s electron-donating nature may shift activity toward pharmacological applications.

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dihydrobenzodioxin moiety, which contributes to its biological activity.
  • A pyrrolidine ring that enhances its pharmacological profile.
  • A propanamide group that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzodioxin core.
  • Introduction of the pyrrolidine ring via cyclization reactions.
  • Amide bond formation to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range in the low micromolar range, suggesting potent activity.

CompoundMIC (µM)Target Bacteria
5a8.34S. aureus
5g8.37S. typhi
5i8.65P. aeruginosa

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Hemolysis assays conducted using bovine red blood cells have indicated low toxicity levels for certain derivatives, with hemolysis percentages ranging from 4% to 15% for the most active compounds . This suggests a favorable safety margin for therapeutic applications.

The precise mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit protein tyrosine kinases and other enzymes involved in cell signaling pathways relevant to cancer and inflammation .
  • Interaction with bacterial membranes : The lipophilic nature of the benzodioxin structure may facilitate membrane penetration, disrupting bacterial cell integrity.

Case Studies

  • Antibacterial Efficacy : A study evaluated several derivatives against common pathogens using standard broth microdilution methods, revealing that some compounds were as effective as established antibiotics like ciprofloxacin .
  • In Vivo Studies : While in vitro results are promising, further in vivo studies are required to assess pharmacokinetics and therapeutic efficacy in live models.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s structure includes a 2,3-dihydro-1,4-benzodioxin ring, a 5-oxopyrrolidin moiety, and a 4-methoxyphenylpropanamide side chain. These features contribute to its potential bioactivity:

  • The benzodioxin ring enhances metabolic stability and π-π stacking interactions with biological targets .
  • The 5-oxopyrrolidin core introduces conformational rigidity, which may improve binding specificity .
  • The 4-methoxyphenyl group modulates electronic properties, affecting solubility and receptor affinity . Methodological Insight: Computational docking studies (e.g., AutoDock Vina) combined with Hammett substituent constant analysis can quantify electronic contributions .

Q. What synthetic methodologies are commonly employed for its preparation?

Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with a pyrrolidinone precursor via nucleophilic acyl substitution .
  • Step 2 : Introduction of the 4-methoxyphenylpropanamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) . Critical Conditions:
  • Solvent choice (DMF or THF) to balance reactivity and solubility .
  • Temperature control (0–25°C) to minimize side reactions like epimerization .

Q. How is structural characterization performed post-synthesis?

A combination of spectroscopic and chromatographic techniques is used:

  • NMR (¹H, ¹³C, 2D-COSY) confirms regiochemistry and purity .
  • LC-MS validates molecular weight and detects byproducts .
  • FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) . Protocol: After reaction quenching, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient), then analyze .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions?

Common side reactions include oxidation of the benzodioxin ring and amide bond hydrolysis . Optimization strategies:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Adjust pH during amidation (pH 7–8) to stabilize the intermediate .
  • Employ flow chemistry for precise control of reaction time and temperature . Analytical Monitoring: Real-time TLC (Rf tracking) and inline IR spectroscopy detect intermediates .

Q. How to resolve discrepancies between computational binding predictions and experimental data?

Discrepancies may arise from solvent effects or protein flexibility. Methodological approaches:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) to account for solvation .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to validate computational ΔG values .
  • Crystallography : Resolve co-crystal structures to identify unmodeled binding-pocket water molecules .

Q. What strategies are recommended for designing interaction studies with biological targets?

  • Target Selection : Prioritize receptors with known affinity for benzodioxin or methoxyphenyl motifs (e.g., GPCRs, kinases) .
  • Assay Design :
  • In vitro : Fluorescence polarization assays for binding kinetics .
  • In cellulo : CRISPR-edited cell lines to assess target-specific effects .
    • Controls : Use structural analogs (e.g., 4-ethoxyphenyl derivatives) to isolate pharmacophore contributions .

Q. How to perform a comparative analysis of derivatives for structure-activity relationships (SAR)?

Develop a systematic SAR table:

DerivativeModificationBioactivity (IC₅₀)Key Finding
ParentNone10 µMBaseline
Derivative ABromine substitution2 µMEnhanced affinity via halogen bonding
Derivative BMethoxy → ethoxy15 µMReduced solubility lowers efficacy

Method: Synthesize derivatives via parallel synthesis, then test in dose-response assays (e.g., ELISA, cell viability) .

Data Contradiction Analysis

  • Example : Conflicting solubility data in DMSO (25 mg/mL vs. 10 mg/mL).
    • Resolution : Verify purity (HPLC), test under standardized conditions (25°C, inert vials), and cross-reference with DSC for polymorph detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.